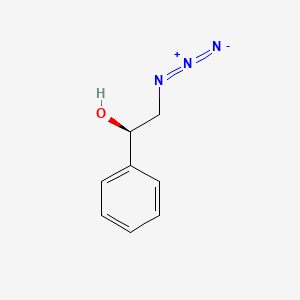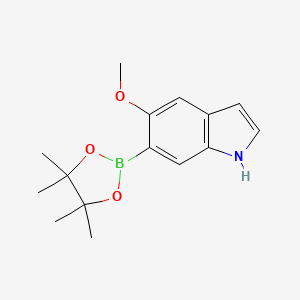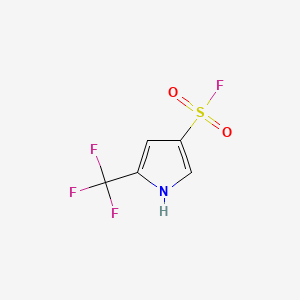
Methyl (2,2-difluoroethyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2,2-difluoroethyl)alaninate, also known as L-Alanine, N-(2,2-difluoroethyl)-, methyl ester, is a chemical compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to the alanine moiety, making it a unique derivative of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-difluoroethyl)alaninate typically involves the reaction of alanine derivatives with difluoroethylating agents. One common method includes the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of carboxylic acids to the corresponding difluoroethyl derivatives . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The use of stable and efficient deoxofluorinating reagents like aminodifluorosulfinium tetrafluoroborate salts, which are promoted by an exogenous fluoride source, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-difluoroethyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like thiols, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various difluoroethylated derivatives .
Scientific Research Applications
Methyl (2,2-difluoroethyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,2-difluoroethyl)alaninate involves its interaction with molecular targets through the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity and specificity for certain targets . The incorporation of fluorine atoms modulates the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-N-(2,2-difluoroethyl)alaninate: A similar compound with an amino group instead of a methyl ester.
Difluoroalkanes: Compounds containing difluoroalkyl groups, such as 1,1-difluoroalkanes.
Uniqueness
Methyl (2,2-difluoroethyl)alaninate is unique due to its specific difluoroethyl substitution on the alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethylamino)propanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-4(6(10)11-2)9-3-5(7)8/h4-5,9H,3H2,1-2H3 |
InChI Key |
UQXPNOHXGYWNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
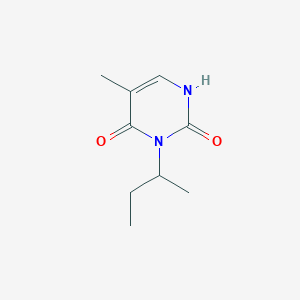
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
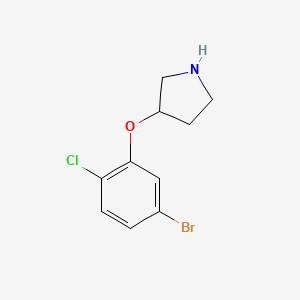
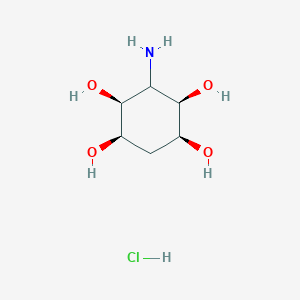
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
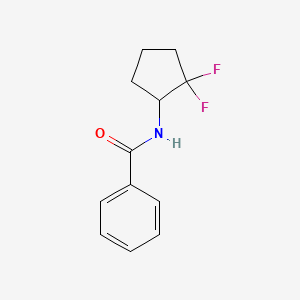
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)

